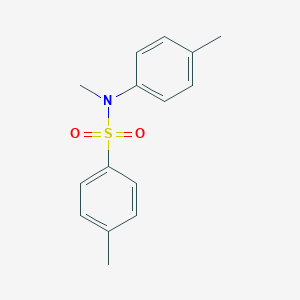

N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

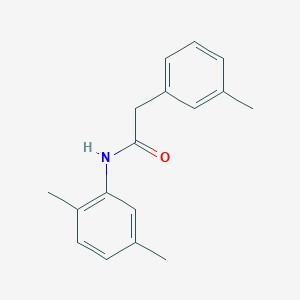

N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, commonly known as DMTS, is a chemical compound that has been widely used in scientific research. DMTS is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanisms of action, biochemical and physiological effects, and potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Endothelin Antagonism

Research has identified N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide derivatives as endothelin-A (ETA) selective antagonists. Substitutions on the pendant phenyl ring of these compounds enhance their binding and functional activity against endothelins, molecules involved in vasoconstriction. For instance, the compound BMS-187308 exhibits improved ETA binding affinity and functional activity and demonstrates oral activity in inhibiting the pressor effect caused by ET-1 infusion in rats (Murugesan et al., 1998).

Antimicrobial Activity

A study synthesized a series of benzenesulfonamide derivatives and evaluated their antimicrobial activity against various bacteria and fungi. Compounds in this series demonstrated significant antimicrobial activity, with some being more potent than reference drugs against certain Gram-positive and Gram-negative bacteria and fungi (Ghorab et al., 2017).

Photodynamic Therapy for Cancer

Certain benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy applications. Their properties, including high singlet oxygen quantum yield, make them suitable for use as Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Enzyme Inhibition and Antitumor Activity

Studies have investigated benzenesulfonamide derivatives for their potential in enzyme inhibition and antitumor activities. Some chlorinated compounds in this group exhibited significant in vitro antitumor activity against specific cell lines. Additionally, investigations on the interaction of these compounds with enzymes like KSHV thymidylate synthase complex have been conducted (Fahim & Shalaby, 2019).

Molecular Structure and Kinetics

The synthesis and structural characterization of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been conducted. These studies provided insights into the molecular structure and kinetic behaviors of these molecules, which are important for understanding their reactivity and potential applications (Rublova et al., 2017).

properties

Product Name |

N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide |

|---|---|

Molecular Formula |

C15H17NO2S |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C15H17NO2S/c1-12-4-8-14(9-5-12)16(3)19(17,18)15-10-6-13(2)7-11-15/h4-11H,1-3H3 |

InChI Key |

AFMKTQHRDBNAKW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)

![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)

![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)

![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)

![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)

![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)

![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)